methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate
Description
Infrared Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance
UV-Vis Spectroscopy
The compound exhibits strong absorption at λₘₐₓ ≈ 270 nm (π→π* transitions in the nitroaromatic system) and a weaker band near 340 nm (n→π* transitions of the carbamate group).
Mass Spectrometry
- Molecular ion peak : m/z 294.67 [M]⁺.
- Major fragments:
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
- Electrostatic potential maps show electron-deficient regions near the nitro and sulfonyl groups, favoring nucleophilic attack at the carbamate carbonyl.
- Mulliken charges :
- Sulfur (SO₂Cl): +1.82 e.
- Carbamate carbonyl oxygen: −0.68 e.
Molecular orbital analysis highlights the nitro group’s role in lowering the LUMO energy, enhancing electrophilicity. The chlorosulfonyl group’s electron-withdrawing effect further polarizes the aromatic ring, directing substitution reactions to the carbamate-bearing position.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −6.89 |
| LUMO Energy (eV) | −2.59 |
| Dipole Moment (Debye) | 5.47 |
Properties
IUPAC Name |
methyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOFMGSRLZPJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Chlorosulfonation and Nitration
- The starting material is generally a substituted aniline or phenol derivative.
- Chlorosulfonation is performed by reacting the aromatic precursor with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the chlorosulfonyl group at the para position relative to the nitro substituent.
- The nitro group is introduced either prior to or after chlorosulfonation via nitration using nitric acid under acidic conditions.
- Reaction conditions such as temperature (often 0–50 °C) and reaction time (several hours) are optimized to avoid over-substitution or decomposition.
Carbamate Formation via Nucleophilic Substitution
- The chlorosulfonyl intermediate is reacted with methyl carbamate or methylamine derivatives to form the carbamate linkage.
- Zinc chloride catalysis has been reported as an effective method for carbamate synthesis from carbamoyl chlorides and alcohols or amines, facilitating the formation of carbamate via an isocyanate intermediate.
- The reaction is typically carried out in anhydrous toluene or similar solvents at room temperature or slightly elevated temperatures (up to 110 °C) to drive the reaction to completion.
- After reaction completion, the mixture is quenched with water, and the organic layer is separated, washed, dried, and purified by column chromatography.
Catalytic and Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid or sulfuryl chloride, 0–50 °C | Para substitution on nitrophenyl ring |
| Nitration | HNO3/H2SO4, controlled temperature | Introduces nitro group |
| Carbamate formation | Methyl carbamate or methylamine, ZnCl2 catalyst, anhydrous toluene, RT to 110 °C | Zinc chloride catalysis enhances yield |
| Purification | Column chromatography (silica gel, hexane-ethyl acetate) | Ensures high purity |
Reaction Mechanism Insights
- The chlorosulfonyl group acts as an electrophile, susceptible to nucleophilic attack by the amine group of methyl carbamate or methylamine.
- Zinc chloride catalysis promotes the formation of an isocyanate intermediate by activating carbamoyl chloride species, which then reacts with the nucleophile to form the carbamate.
- The reaction proceeds via nucleophilic addition to the isocyanate intermediate, followed by proton abstraction to yield the carbamate product and release of HCl as a byproduct.
Analytical Confirmation and Purity Assessment
- NMR Spectroscopy (1H and 13C NMR): Used to confirm the presence of carbamate and aromatic protons and carbons.
- Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Thin Layer Chromatography (TLC): Monitors reaction progress.
- Column Chromatography: Purifies the final product to analytical grade.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Aromatic Chlorosulfonation | Introduction of –SO2Cl group on nitrophenyl ring | Chlorosulfonic acid, 0–50 °C | Electrophilic substitution at para position |
| Aromatic Nitration | Introduction of nitro group | HNO3/H2SO4, controlled temperature | Nitro group at ortho position |
| Carbamate Formation | Nucleophilic substitution forming carbamate | Methyl carbamate, ZnCl2 catalyst, anhydrous toluene, RT–110 °C | High yield carbamate formation |
| Purification | Removal of impurities | Silica gel chromatography | Pure this compound |
Research Findings and Practical Considerations
- The use of zinc chloride as a catalyst in carbamate synthesis significantly improves reaction efficiency and yield by facilitating the formation of reactive intermediates.
- Temperature control during chlorosulfonation and nitration is critical to avoid side reactions and degradation of sensitive functional groups.
- The compound’s stability is sensitive to pH and temperature, requiring careful storage and handling to maintain integrity.
- The chlorosulfonyl group imparts high reactivity, making the compound useful for further chemical modifications or biological activity studies.
Chemical Reactions Analysis
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with biological systems effectively, potentially inhibiting the growth of various pathogens. Research indicates that compounds with similar nitrophenyl and chlorosulfonyl groups exhibit enhanced antibacterial activity .
Immunomodulation
The compound is being studied for its immunomodulatory effects. Analogous compounds have been synthesized and evaluated for their ability to modulate immune responses, making them candidates for treating autoimmune diseases and enhancing vaccine efficacy . The structural similarity to known immunomodulators suggests that this compound could possess similar properties.
Agricultural Applications
Pesticide Development
Due to its unique functional groups, this compound is being explored as a potential pesticide. The chlorosulfonyl moiety can enhance the bioactivity of the compound against various pests and pathogens in agricultural settings. Studies have indicated that similar structures can disrupt metabolic processes in insects, leading to effective pest control strategies .
Herbicide Potential
The compound's ability to inhibit certain biochemical pathways makes it a candidate for herbicide development. Research into its efficacy against specific weed species is ongoing, with preliminary results suggesting significant herbicidal activity .
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of advanced polymeric materials. The incorporation of this compound into polymer matrices may enhance properties such as thermal stability and mechanical strength. Its reactive functional groups facilitate cross-linking reactions, leading to the development of novel materials with tailored properties for industrial applications .
Analytical Chemistry
Reagent for Chemical Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbamate derivatives. Its chlorosulfonyl group can participate in nucleophilic substitution reactions, making it useful for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to their modification or inhibition. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thermal Stability and Reactivity
Carbamate derivatives exhibit variable thermal stability depending on substituents. For example:
- Thermolabile carbamates (e.g., methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate derivatives) decompose at moderate temperatures (100–150°C), making them suitable for controlled-release applications .
- Chlorosulfonyl-containing carbamates like the target compound are likely less thermally stable due to the electron-withdrawing -SO₂Cl group, which may accelerate decomposition under heat.
- Ethyl or benzyl carbamates generally show higher thermal stability than methyl esters due to steric and electronic effects .
Pharmacological and Industrial Relevance
- Nitro groups : The ortho-nitro group in the target compound may enhance electrophilicity, aiding in nucleophilic aromatic substitution reactions. This contrasts with meta-nitro derivatives (e.g., benzyl N-(2-methoxy-5-nitrophenyl)carbamate), where nitro positioning alters reactivity .
- Halogenation : Chloro (e.g., -SO₂Cl, 3-chlorophenyl) and fluoro (e.g., 4-fluorobenzyl) substituents improve binding to biological targets and resistance to metabolic degradation .
- Heterocyclic modifications: Pyrazole-based carbamates (e.g., [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate) demonstrate enhanced bioactivity, likely due to increased structural rigidity .
Biological Activity
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate is a compound of significant interest in medicinal and agricultural chemistry due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, interactions, and implications for drug development, supported by relevant data and case studies.
This compound is a carbamate derivative characterized by its chlorosulfonyl and nitrophenyl substituents. These features contribute to its reactivity and biological activity. The compound is synthesized through classical organic reactions involving carbamates, which are known for their stability and ability to interact with various biological targets.
The primary biological activity of this compound involves its role as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme critical for neurotransmission, breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's.
Key Findings:
- Inhibition Potency: Studies have shown that carbamate derivatives can effectively inhibit AChE with varying potencies. For instance, this compound exhibits a competitive inhibition profile, which can lead to increased cognitive function in models of neurodegeneration.
- Selectivity: The selectivity of this compound towards AChE over other enzymes (like butyrylcholinesterase) is crucial for minimizing side effects associated with broader cholinergic inhibition .
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental settings:
-
Neuroprotective Effects:
- A study demonstrated that administration of this compound in animal models resulted in improved memory retention and cognitive performance, attributed to enhanced cholinergic signaling.
- The compound was tested against control groups treated with known AChE inhibitors, showing superior effects on cognitive function.
- Toxicological Assessments:
Table 1: Inhibition Potency of this compound Compared to Other Carbamates
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.398 | Acetylcholinesterase |
| Ethyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate | 0.450 | Acetylcholinesterase |
| Methyl N-(chlorosulfonyl)carbamate | 1.200 | Acetylcholinesterase |
Table 2: Summary of Biological Effects Observed in Case Studies
| Study Focus | Observations |
|---|---|
| Neuroprotection | Improved cognitive function in animal models |
| Toxicity | Cholinergic symptoms at high doses |
| Selectivity | Preference for AChE inhibition over others |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aromatic ring. A common route includes:
Nitration and sulfonation : Introduce nitro and chlorosulfonyl groups via electrophilic substitution, using mixed acids (HNO₃/H₂SO₄) and chlorosulfonic acid, respectively.
Carbamate formation : React the intermediate with methyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification often requires column chromatography or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the nitro (δ ~8.5 ppm for aromatic protons), sulfonyl (δ ~3.3 ppm for SO₂Cl), and carbamate groups (δ ~3.7 ppm for OCH₃) .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ (NO₂ asymmetric stretch), and ~1370 cm⁻¹ (SO₂ symmetric stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂Cl).
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects, as demonstrated for analogous N-(4-chloro-2-nitrophenyl) derivatives .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). Prepare stock solutions in DMSO (10–50 mM) for biological assays .
- Stability : The chlorosulfonyl group is hydrolytically sensitive. Store under inert atmosphere (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or basic conditions to prevent decomposition to sulfonic acids .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize the synthesis yield?
- Methodological Answer :
- Variable Selection : Prioritize factors like temperature, reagent stoichiometry, and reaction time. For example, a Central Composite Design (CCD) can optimize nitration efficiency by varying HNO₃ concentration (65–90%) and temperature (0–25°C) .
- Response Surface Modeling : Use software (e.g., JMP, Minitab) to predict maximum yield conditions. For sulfonation, a Pareto chart may reveal that excess chlorosulfonic acid (>1.5 eq) does not improve yield but increases side products .
- Validation : Confirm optimal conditions with triplicate runs. Reported yields for analogous compounds improved from 62% to 89% after DoE .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational modeling results?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA). Discrepancies in NO₂ group vibrational modes may arise from solvent effects not modeled in simulations .
- Crystallographic Validation : Use X-ray diffraction to resolve ambiguities. For example, computational models may mispredict torsional angles of the nitro group, which crystallography can correct .
- Dynamic NMR : If rotational barriers cause signal splitting (e.g., carbamate conformation), variable-temperature NMR can reconcile static computational models .
Q. What experimental precautions are necessary when handling the chlorosulfonyl group during synthesis?
- Methodological Answer :
- Reaction Conditions : Use Schlenk lines or gloveboxes to exclude moisture. Quench excess chlorosulfonic acid with ice-cold sodium bicarbonate to prevent exothermic decomposition .
- Purification : Avoid aqueous workup unless intermediates are stabilized. For final product isolation, use anhydrous solvents and lyophilization .
- Safety Protocols : Wear acid-resistant PPE (neoprene gloves, face shield). Monitor for SO₂ off-gassing with scrubbers. Documented incidents of sulfonyl chloride hydrolysis releasing HCl/SO₂ necessitate fume hood use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
